N-(3,4-DIFLUOROPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-DIFLUOROPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C23H24F2N4OS and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-Difluorophenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that is characteristic of the 1,3,8-triazaspiro[4.5]decane framework. The presence of difluorophenyl and methylphenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Prolyl Hydroxylase Inhibition
Research has identified compounds within the triazaspiro series as potent inhibitors of prolyl hydroxylase (PHD) enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are critical for cellular responses to low oxygen levels. The inhibition of PHDs leads to increased levels of erythropoietin (EPO), promoting erythropoiesis and potentially treating anemia .
Table 1: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
PHD Inhibition | Increases EPO production | |
mPTP Inhibition | Reduces myocardial apoptosis | |
Anticancer Activity | Induces apoptosis in cancer cells |
Mitochondrial Permeability Transition Pore (mPTP) Inhibition
The compound has also been studied for its effects on mitochondrial permeability transition pore (mPTP) opening. Inhibition of mPTP is beneficial in preventing cell death during myocardial infarction (MI). Studies have shown that certain derivatives of the triazaspiro scaffold exhibit good mPTP inhibitory activity, leading to decreased apoptotic rates and improved cardiac function during reperfusion therapy .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have revealed insights into how modifications in the chemical structure affect biological activity. For instance:
- Substitution Patterns : The introduction of electronegative groups such as fluorine enhances binding affinity to biological targets.
- Spirocyclic Structure : The spiro configuration contributes to the selectivity and potency against specific enzymes like PHDs.
Case Studies
- Erythropoiesis Promotion : A study demonstrated that a related triazaspiro compound significantly upregulated EPO levels in preclinical models, suggesting therapeutic potential for anemia treatment .
- Cardiac Protection : Another investigation highlighted the cardioprotective effects of mPTP inhibitors based on the triazaspiro structure, showing reduced heart tissue damage post-MI in animal models .
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N4OS/c1-15-3-5-16(6-4-15)21-22(28-23(27-21)9-11-29(2)12-10-23)31-14-20(30)26-17-7-8-18(24)19(25)13-17/h3-8,13H,9-12,14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZJBEATZORIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。